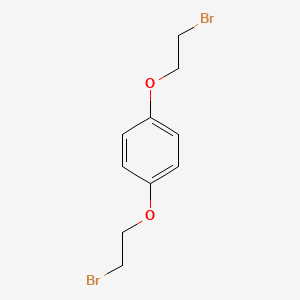

1,4-Bis(2-bromoethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALLSGKFZVRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282851 | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-84-1 | |

| Record name | NSC28464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(2-bromoethoxy)benzene chemical properties

An In-depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Core Chemical Properties

This compound is an aromatic organic compound characterized by a central benzene ring substituted with two bromoethoxy groups at the para position.[1] Its structure makes it a valuable intermediate in various chemical syntheses.[2]

Identifiers and Molecular Formula

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5471-84-1 | [1][3] |

| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |

| SMILES | C1=CC(=CC=C1OCCBr)OCCBr | [1] |

| InChIKey | ATALLSGKFZVRKF-UHFFFAOYSA-N | [1] |

| Synonyms | 1,4-Bis-(2-broMo-ethoxy)-benzene, Bis(2-bromoethoxy)benzene | [1][3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 324.01 g/mol | [1] |

| Appearance | Off-white crystals | [2] |

| Melting Point | 72-73 °C / 114 °C | [2][4] |

| Purity | ≥98% (typical) | |

| Storage Conditions | Store desiccated and protected from light |

Synthesis and Reactivity

The reactivity of this compound is primarily centered around the two bromoethoxy functional groups. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, establishing it as a versatile building block in organic synthesis.[2]

The ether linkages and the aromatic ring are generally stable, but the benzene ring can undergo electrophilic aromatic substitution. The ethoxy groups are activating and ortho-, para-directing.

General Synthesis Protocol

A common method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of hydroquinone with an excess of a dibromoethane in the presence of a base. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

-

Materials: Hydroquinone, sodium hydroxide, ethanol, 1,2-dibromoethane, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve hydroquinone (0.100 mol) and sodium hydroxide (0.200 mol) in 100 mL of ethanol in a round-bottom flask.[5]

-

Stir the mixture at 50 °C for 2 hours to form the disodium salt of hydroquinone.[5]

-

Slowly add an excess of 1,2-dibromoethane (e.g., 0.300 mol) dropwise to the reaction mixture.[5]

-

Reflux the resulting solution for 12 hours to allow the etherification to complete.[5]

-

After cooling, remove the ethanol solvent under reduced pressure.

-

Perform an aqueous workup by adding 50 mL of water and extracting the organic phase with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[5]

-

Filter the solution and remove the solvent to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ether) to obtain purified this compound as a solid.[5]

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Properties

While specific spectra for this compound are not widely published in common databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry. It should feature a singlet for the four aromatic protons (Ar-H). The ethoxy protons should appear as two triplets, one for the -O-CH₂- protons and another for the -CH₂-Br protons, each integrating to four protons.

-

¹³C NMR: Aromatic carbons typically appear in the 110-140 ppm range.[6] Due to symmetry, only three signals are expected for the benzene ring carbons. Additional signals will be present for the two distinct carbons of the bromoethoxy chains.

Infrared (IR) Spectroscopy

Aromatic compounds typically show a C-H stretching absorption around 3030 cm⁻¹ and characteristic peaks for the aromatic ring in the 1450 to 1600 cm⁻¹ region.[6] Additional peaks corresponding to the C-O ether linkage and the C-Br bond would also be present.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecule would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance).[7] Common fragmentation patterns would involve the loss of bromoethyl radicals or cleavage of the ether bond.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable precursor in several fields.

-

Organic Synthesis: It serves as a key intermediate and building block for creating more complex molecules. The two reactive bromine sites allow for the construction of symmetrical molecules and polymers.[2]

-

Material Science: It is used in the preparation of conjugated polymers and other materials.[4] The ability of the bromo groups to participate in cross-linking reactions is of particular interest.[2]

-

Supramolecular Chemistry: The compound has been specifically used in the synthesis of liquid-crystalline pillar[4]- and pillar[8]arenes, which are macrocyclic hosts with applications in molecular recognition and materials science.[3]

Caption: Application of this compound in synthesis.

Safety and Handling

Given the limited specific toxicological data, this compound should be handled with caution.[2] The presence of bromine suggests it may be an irritant or corrosive.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

References

- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5471-84-1 [smolecule.com]

- 3. 1,4-Bis-(2-broMo-ethoxy)-benzene | 5471-84-1 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. 1,4-Bis(2-bromoethyl)benzene | C10H12Br2 | CID 2749147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene

This technical guide provides a comprehensive overview of 1,4-Bis(2-bromoethoxy)benzene, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical identity, physical properties, synthesis, and applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

1,4-Bis-(2-broMo-ethoxy)-benzene[1]

-

Benzene, 1,4-bis(2-bromoethoxy)-

-

NSC-28464[1]

-

5471-84-1 (CAS Registry Number)[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |

| Molecular Weight | 324.01 g/mol | [1][2] |

| Melting Point | 114 °C | [3] |

| Boiling Point | 145-147 °C at 2 Torr | [3] |

| Appearance | Off-white crystals | |

| Solubility | Data not readily available. Expected to be soluble in organic solvents like chloroform and dichloromethane, and insoluble in water. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of hydroquinone with an excess of 1,2-dibromoethane in the presence of a base.

Reaction Scheme:

Hydroquinone + 2 x 1,2-Dibromoethane --(Base, Heat)--> this compound

Materials:

-

Hydroquinone

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) is prepared in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To this stirred suspension, an excess of 1,2-dibromoethane (at least 2.2 equivalents) is added.

-

Reaction Conditions: The reaction mixture is heated to 100°C under a nitrogen atmosphere and stirred vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Extraction: The resulting precipitate is extracted with chloroform. The organic layers are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a mixture of chloroform and methanol to yield pure this compound as off-white crystals.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable bifunctional building block in organic synthesis. The two bromoethoxy groups can undergo various nucleophilic substitution reactions, making it a key intermediate for the synthesis of more complex molecules.

One of its primary applications is in the preparation of liquid-crystalline pillar[4]- and pillar[5]arenes. It is also utilized as a linker molecule in the synthesis of conjugated polymers and other advanced materials with potential applications in electronics and photonics. The ability to introduce specific functionalities at both ends of the molecule makes it a versatile tool for creating well-defined macromolecular architectures.

References

An In-Depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene (CAS Number: 5471-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-bromoethoxy)benzene is a symmetrical aromatic compound featuring a central benzene ring substituted with two bromoethoxy groups at the para position. Its bifunctional nature, arising from the two reactive bromine atoms, makes it a valuable building block in various fields of chemical synthesis, including the construction of macrocyclic hosts and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its potential role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 5471-84-1 | [1] |

| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |

| Molecular Weight | 324.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzene, 1,4-bis(2-bromoethoxy)- | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 114 °C | [2] |

| Purity | ≥98% |

Synthesis of this compound

The primary synthetic route to this compound involves the Williamson ether synthesis, starting from hydroquinone and an excess of a two-carbon electrophile bearing a bromine atom.

Experimental Protocol: Synthesis from Hydroquinone and 1,2-Dibromoethane

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Hydroquinone

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Chloroform or Dichloromethane

-

Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.

-

Add an excess of 1,2-dibromoethane (a significant excess is used to favor the desired product and minimize polymerization).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

To the residue, add water and extract the product with an organic solvent like chloroform or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as methanol/chloroform, to obtain pure this compound as a white to off-white solid.[3]

Workflow for the Synthesis of this compound:

Applications in Chemical Synthesis

Synthesis of Pillar[5]arenes

This compound serves as a key monomer in the synthesis of functionalized pillar[n]arenes, which are a class of macrocyclic host molecules with a unique pillar-like architecture. The bromoethoxy groups can be further modified post-synthesis to introduce a variety of functionalities.

This protocol describes the synthesis of brominated-functionalized pillar[4]arenes through the co-condensation of this compound and 1,4-dimethoxybenzene.[5]

Materials:

-

This compound

-

1,4-Dimethoxybenzene

-

Paraformaldehyde

-

A Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Dichloromethane or 1,2-dichloroethane

-

Methanol

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound and 1,4-dimethoxybenzene in dichloromethane.

-

Add paraformaldehyde to the solution.

-

Cool the mixture in an ice bath and add the Lewis acid catalyst dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by adding methanol, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash with methanol.

-

The resulting mixture of constitutional isomers of brominated-functionalized pillar[4]arenes can be separated and purified by column chromatography.[5]

Workflow for Pillar[4]arene Synthesis:

Application as a PROTAC Linker

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be utilized as a rigid linker component in the synthesis of PROTACs.[6]

The synthesis of a PROTAC using a this compound-derived linker typically involves a stepwise approach. One of the bromoethoxy groups is first reacted with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand. The resulting intermediate is then reacted with the second ligand to complete the PROTAC structure.

Logical Flow of PROTAC Synthesis:

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The following peaks are predicted:

-

A singlet for the four aromatic protons (Ar-H).

-

A triplet for the four protons of the methylene group attached to the oxygen atoms (-O-CH₂-).

-

A triplet for the four protons of the methylene group attached to the bromine atoms (-CH₂-Br).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals:

-

A signal for the two equivalent aromatic carbons attached to the ethoxy groups.

-

A signal for the four equivalent aromatic carbons bearing hydrogen atoms.

-

A signal for the two equivalent methylene carbons bonded to oxygen.

-

A signal for the two equivalent methylene carbons bonded to bromine.

FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹).[7]

-

C-H stretching vibrations of the methylene groups (around 3000-2850 cm⁻¹).[7]

-

C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹).[7]

-

C-O stretching vibrations of the ether linkages (around 1250-1000 cm⁻¹).[8]

-

C-Br stretching vibration (in the fingerprint region, typically below 700 cm⁻¹).[7]

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 324, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). Fragmentation would likely involve cleavage of the bromoethoxy side chains. Common fragments would include the loss of a bromine atom, a bromoethoxy group, or cleavage of the ether bond.[9]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and effects on signaling pathways of this compound. General studies on benzene and its metabolites have shown potential for cytotoxicity and interference with hematopoietic cell signaling pathways.[4] However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. As a bifunctional alkylating agent, it has the potential to interact with biological macromolecules, and its cytotoxicity and other biological effects warrant further investigation, particularly in the context of its use in PROTACs and other drug development applications.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in supramolecular chemistry and drug discovery. Its straightforward synthesis and the reactivity of its bromoethoxy groups allow for the construction of complex molecular architectures. While its own biological activity is not well-characterized, its role as a linker in PROTACs highlights its importance in the development of new therapeutic modalities. Further research into its spectral properties and biological effects will undoubtedly expand its utility and application in various scientific disciplines.

References

- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219 [biosynth.com]

- 3. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Bis(2-bromoethoxy)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,4-Bis(2-bromoethoxy)benzene. This document is intended for an audience with a background in chemistry and laboratory practices.

Core Compound Data

This compound is an aromatic organic compound. It is characterized by a central benzene ring substituted with two bromoethoxy groups at the para positions. This structure makes it a useful intermediate in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Br₂O₂ | [2][3] |

| Molecular Weight | 324.01 g/mol | [2] |

| CAS Number | 5471-84-1 | [2][3][4] |

| Appearance | White to Off-White Solid/Crystals | [1][3] |

| Melting Point | 72-73 °C | [1] |

| Purity | Typically ≥98% | [3][5] |

Potential Applications

Due to its bifunctional nature, with two reactive bromo groups, this compound serves as a valuable building block in several areas of chemical research:

-

Organic Synthesis: The bromo groups can readily participate in various substitution and coupling reactions, making it a key intermediate for constructing more complex molecules.[1][3]

-

Materials Science: It is used in the preparation of conjugated polymers and liquid crystalline materials.[3][4] These materials have potential applications in electronics, such as in organic semiconductors and OLEDs.[3]

-

Supramolecular Chemistry: The rigid aromatic core and reactive ends are suitable for the synthesis of macrocyclic compounds and other supramolecular structures.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound based on standard organic chemistry techniques.

Synthesis of this compound

This procedure is adapted from a similar synthesis of 1,2-bis(2-bromoethoxy)benzene.[6]

Materials:

-

Hydroquinone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

1,2-Dibromoethane

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve hydroquinone and sodium hydroxide in ethanol.

-

Stir the mixture at 50°C for approximately 2 hours.

-

Slowly add 1,2-dibromoethane dropwise to the reaction mixture.

-

Reflux the resulting solution for 12 hours.

-

After reflux, remove the solvent under reduced pressure.

-

Perform an aqueous workup by extracting the organic phase with water and then with ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄.

-

Filter the solution and remove the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of benzene-containing compounds.[7][8]

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column.

-

Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole).[8]

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

If analyzing from a complex matrix, a suitable extraction method like Soxhlet or pressurized liquid extraction may be necessary.[8]

-

Concentrate the sample to a suitable volume for GC injection.[8]

GC-MS Parameters (General):

-

Injection Mode: Split/Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities.

-

MS Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Scan mode to identify the compound, followed by selected ion monitoring (SIM) for quantification.

The resulting mass spectrum is expected to show a characteristic molecular ion cluster due to the isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br).[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Caption: A logical workflow for the synthesis of this compound.

Caption: An experimental workflow for the GC-MS analysis of this compound.

References

- 1. Buy this compound | 5471-84-1 [smolecule.com]

- 2. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 1,4-Bis-(2-broMo-ethoxy)-benzene | 5471-84-1 [chemicalbook.com]

- 5. This compound | 5471-84-1 [sigmaaldrich.com]

- 6. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Conformation of 1,4-Bis(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and conformational properties of 1,4-Bis(2-bromoethoxy)benzene. This document synthesizes available data from related compounds to offer detailed insights into its synthesis, molecular geometry, and spectroscopic characteristics, making it a valuable resource for its application in organic synthesis, materials science, and drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₁₀H₁₂Br₂O₂, is an aromatic ether characterized by a central benzene ring substituted at the para positions with two bromoethoxy groups.[1] The presence of two reactive bromine atoms makes it a versatile bifunctional molecule for various chemical transformations.[2]

Predicted Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and predictive models.

| Property | Value | Reference |

| Molecular Weight | 324.01 g/mol | [1] |

| CAS Number | 5471-84-1 | [1] |

| Melting Point | 114°C | Smolecule |

| Boiling Point | 145-147°C at 2 Torr | Smolecule |

| Density | 1.646 ± 0.06 g/cm³ (predicted) | Smolecule |

| InChI | InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | [1] |

| SMILES | C1=CC(=CC=C1OCCBr)OCCBr | [1] |

Synthesis of this compound

Proposed Experimental Protocol

Materials:

-

Hydroquinone

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.2 - 3.0 eq) to anhydrous DMF.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it with deionized water.

-

Dissolve the crude product in chloroform or dichloromethane and wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure this compound.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the C-O and C-C single bonds of the two ethoxy side chains.

Solid-State Conformation

Although a crystal structure for this compound is not publicly available, X-ray crystallographic studies of closely related molecules, such as 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene and other 1,4-dialkoxybenzenes, provide strong evidence for the likely solid-state conformation.[5] In the crystalline form, these types of molecules typically adopt a highly symmetric, extended conformation where the alkoxy chains are oriented in an anti-periplanar (all-trans) arrangement to minimize steric hindrance.[2] The benzene ring is expected to be planar.

Solution-State Conformation

In solution, the ethoxy chains will have greater conformational freedom. The molecule will exist as an equilibrium of different rotamers. The most stable conformations are expected to be the staggered arrangements around the C-C bonds of the ethoxy chains, as these minimize torsional strain. Due to steric interactions, the gauche conformations, where the bromine atom is closer to the benzene ring, would be of higher energy than the anti conformation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The following signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~4.3 | Triplet | 4H | -O-CH ₂-CH₂-Br |

| ~3.6 | Triplet | 4H | -O-CH₂-CH ₂-Br |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | Ar-C-O |

| ~116 | Ar-C-H |

| ~69 | -O-C H₂-CH₂-Br |

| ~32 | -O-CH₂-C H₂-Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1500, ~1600 | C=C stretch (aromatic ring) |

| ~1240 | C-O-C stretch (aryl ether) |

| ~1040 | C-O-C stretch (alkyl ether) |

| ~600-700 | C-Br stretch |

Visualizations

Molecular Structure of this compound

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-bromoethoxy)benzene from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(2-bromoethoxy)benzene from hydroquinone. This process, a classic example of the Williamson ether synthesis, is a fundamental reaction in organic chemistry with applications in the development of various advanced materials and pharmaceutical intermediates. This document details the reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the final product.

Core Synthesis: Williamson Ether Synthesis

The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of hydroquinone, a phenol, by a base to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group and forming the ether linkage. The reaction occurs in two successive steps to yield the desired disubstituted product.

The overall reaction is as follows:

Key to the success of this synthesis is the choice of a suitable base and solvent. A moderately strong base, such as potassium carbonate, is typically used to ensure the complete deprotonation of the phenolic hydroxyl groups without causing unwanted side reactions. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal for dissolving the reactants and facilitating the SN2 mechanism.

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and alkyl halides.

Materials:

| Material | Molar Mass ( g/mol ) |

| Hydroquinone | 110.11 |

| 1,2-Dibromoethane | 187.86 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Chloroform (CHCl₃) | 119.38 |

| Methanol (MeOH) | 32.04 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a solution with a hydroquinone concentration of approximately 0.2 M.

-

Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature under a nitrogen atmosphere for 22-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water, which will cause the crude product to precipitate.

-

Stir the resulting suspension for 20-30 minutes.

-

Collect the solid by vacuum filtration and wash it with water.

-

-

Extraction:

-

Dissolve the crude solid in chloroform.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from a hot mixture of methanol and chloroform to yield pure this compound as off-white crystals.[1]

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value |

| Reactant Molar Ratios | |

| Hydroquinone | 1.0 |

| 1,2-Dibromoethane | 2.2 |

| Potassium Carbonate | 2.5 |

| Product Characterization | |

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol [2] |

| Appearance | Off-white crystals[1] |

| Melting Point | 72-73 °C[1] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | 6.85 (s, 4H, Ar-H), 4.25 (t, J = 6.0 Hz, 4H, -OCH₂-), 3.65 (t, J = 6.0 Hz, 4H, -CH₂Br) |

| ¹³C NMR (CDCl₃, δ) | 153.0 (Ar-C), 115.5 (Ar-CH), 69.0 (-OCH₂-), 29.0 (-CH₂Br) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2870 (Aliphatic C-H stretch), ~1510 (Ar C=C stretch), ~1230 (Ar-O stretch), ~1050 (C-O stretch), ~650 (C-Br stretch) |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

1,2-dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydroquinone can cause skin irritation and sensitization.

-

DMF is a skin and eye irritant.

-

Chloroform is a suspected carcinogen and should be handled with care.

This guide provides a detailed framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific experimental setup and scale.

References

An In-Depth Technical Guide on the Williamson Ether Synthesis of 1,4-Bis(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,4-Bis(2-bromoethoxy)benzene, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and characterization of the target compound, presenting quantitative data in a clear and accessible format.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an organohalide. This SN2 reaction is of fundamental importance in organic chemistry and finds widespread application in the synthesis of a diverse range of compounds, including pharmaceuticals and functional materials. This guide focuses on the synthesis of this compound, a symmetrical diether, from the reaction of 1,4-hydroquinone and 1,2-dibromoethane.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the synthesis of this compound, the reaction is initiated by the deprotonation of 1,4-hydroquinone by a base to form the hydroquinone dianion. This dianion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1,2-dibromoethane in a concerted fashion, displacing the bromide leaving group. This process occurs sequentially for both hydroxyl groups of the hydroquinone.

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 1,4-Hydroquinone | 110.11 |

| 1,2-Dibromoethane | 187.86 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| Deionized Water | 18.02 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Addition of Alkyl Halide: To the stirring suspension, add 1,2-dibromoethane (2.2 eq).

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature under reflux for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | 1,4-Hydroquinone | C₆H₆O₂ | 110.11 |

| Reagent | 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 |

| Product | This compound | C₁₀H₁₂Br₂O₂ | 324.01[1] |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Stoichiometry | 1,4-Hydroquinone : 1,2-Dibromoethane : K₂CO₃ (1 : 2.2 : 2.5) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 °C |

| Reaction Time | 22 hours |

| Expected Yield | Moderate to Good (Specific yield data not available in the literature) |

Characterization Data

Expected ¹H NMR (CDCl₃) Signals:

-

Aromatic protons (s): A singlet in the aromatic region (δ 6.8-7.0 ppm) for the four equivalent protons on the benzene ring.

-

-O-CH₂- protons (t): A triplet around δ 4.2-4.3 ppm.

-

-CH₂-Br protons (t): A triplet around δ 3.6-3.7 ppm.

Expected ¹³C NMR (CDCl₃) Signals:

-

Aromatic C-O carbons: Around δ 152-153 ppm.

-

Aromatic C-H carbons: Around δ 115-116 ppm.

-

-O-CH₂- carbon: Around δ 69-70 ppm.

-

-CH₂-Br carbon: Around δ 29-30 ppm.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via the Williamson ether synthesis. The detailed protocol and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers and professionals in the field of drug development and organic chemistry. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided characterization data predictions will aid in the structural confirmation of the final product.

References

A Technical Guide to the Solubility of 1,4-Bis(2-bromoethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 1,4-bis(2-bromoethoxy)benzene, a key intermediate in various organic syntheses. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility characteristics inferred from its use in chemical reactions and purification processes. Additionally, a detailed experimental protocol for determining the solubility of this compound is provided for researchers requiring precise quantitative data for their applications.

Core Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5471-84-1 |

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol |

| Physical State | Colorless to pale yellow solid |

Qualitative Solubility Profile

| Solvent | Solubility | Basis of Information |

| Dichloroethane | Soluble | Used as a solvent in the co-condensation reaction for the synthesis of brominated-functionalized pillar[1]arenes, indicating sufficient solubility for the reaction to proceed.[2] |

| Methanol | Soluble on heating, sparingly soluble at room temperature | The compound is purified by recrystallization from methanol, which involves dissolving the solute in a hot solvent and allowing it to crystallize upon cooling. This indicates a significant increase in solubility with temperature. |

| USP/EP Diluent | Soluble | A supplier notes solubility in "USP Diluent / EP," suggesting compatibility with common pharmaceutical diluents.[3] |

| General Organic Solvents | Assumed Soluble | Based on the chemical structure (aromatic ring, ether linkages, and bromoalkane groups), it is anticipated to be soluble in a range of common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. |

| Water | Insoluble | As a nonpolar organic molecule, it is expected to have very low solubility in water. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the following experimental protocol can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the gravimetric analysis of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, dichloromethane, acetone)

-

Thermostatically controlled water bath or heating mantle with a stirrer

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant to the chosen solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid solute should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or on a stirring hot plate set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room-temperature pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis and Calculation:

-

Accurately weigh the evaporation dish containing the dry solid residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02313E [pubs.rsc.org]

- 3. allmpus.com [allmpus.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Bis(2-bromoethoxy)benzene, a symmetrically substituted aromatic ether. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, materials science, and drug development who may be working with this or structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~4.30 | Triplet | 4H | Methylene protons (-O-CH₂-) |

| ~3.65 | Triplet | 4H | Methylene protons (-CH₂-Br) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | Aromatic carbons attached to oxygen (Ar-C-O) |

| ~116 | Aromatic carbons (Ar-C-H) |

| ~69 | Methylene carbon (-O-CH₂-) |

| ~29 | Methylene carbon (-CH₂-Br) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3050 | Medium | C-H aromatic stretch |

| 3000-2850 | Medium | C-H aliphatic stretch |

| ~1510 | Strong | C=C aromatic stretch |

| ~1240 | Strong | C-O ether stretch (asymmetrical) |

| 500-600 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 322, 324, 326 | High (1:2:1 ratio) | Molecular ion peak [M, M+2, M+4]⁺ |

| 215, 217 | Medium | [M - CH₂CH₂Br]⁺ |

| 243, 245 | Medium | [M - Br]⁺ |

| 109 | High | [HO-C₆H₄-O]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

-

Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For EI, a standard electron energy of 70 eV is typically used.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Unlocking the Synthetic Potential of 1,4-Bis(2-bromoethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Bis(2-bromoethoxy)benzene is a versatile bifunctional aromatic compound that serves as a valuable building block in the synthesis of a wide array of complex organic molecules and functional materials. Its strategic placement of two reactive bromoethoxy groups on a central hydroquinone core allows for a diverse range of chemical transformations, primarily through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the reactivity of the bromoethoxy groups in this compound, detailing key experimental protocols and presenting quantitative data to facilitate its application in research and development.

Reactivity of the Bromoethoxy Groups

The primary mode of reactivity for the bromoethoxy groups in this compound involves the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles. This reactivity is characteristic of primary alkyl bromides and can proceed through either an SN2 mechanism, favoring strong nucleophiles and polar aprotic solvents, or potentially an SN1 mechanism under conditions that favor carbocation formation, although this is less common for primary halides.

The presence of two bromoethoxy groups allows for bifunctional reactions, making this molecule an ideal candidate for the synthesis of polymers, macrocycles, and other complex architectures where two points of connectivity are required.

Key Reactions and Experimental Protocols

This section details common reactions involving the bromoethoxy groups of this compound, providing generalized experimental protocols that can be adapted for specific research needs.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most exploited reaction pathway for this compound. A wide range of nucleophiles can be employed to displace the bromide ions, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The reaction of this compound with diols or bisphenols under basic conditions affords polyethers. This reaction, a classic Williamson ether synthesis, is a cornerstone of polymer chemistry.

Experimental Protocol: Polyether Synthesis

A general procedure for the polycondensation of this compound with a bisphenol is as follows:

-

To a solution of the bisphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), a strong base such as potassium carbonate (K2CO3, 2.2 eq.) or sodium hydride (NaH, 2.2 eq.) is added.

-

The mixture is stirred at an elevated temperature (e.g., 80-120 °C) to ensure the complete formation of the bisphenoxide.

-

A solution of this compound (1.0 eq.) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is maintained at the elevated temperature for a specified period (typically 12-48 hours) and monitored by a suitable technique (e.g., TLC, GPC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a non-solvent (e.g., water, methanol) to precipitate the polymer.

-

The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bisphenol A | K2CO3 | DMF | 100 | 24 | >90 | Hypothetical |

| 4,4'-Biphenol | NaH | DMSO | 120 | 18 | >90 | Hypothetical |

Note: The data in the table is illustrative and based on general knowledge of Williamson ether polycondensation reactions. Specific yields and conditions will vary depending on the exact reactants and experimental setup.

Logical Workflow for Polyether Synthesis

Caption: Workflow for the synthesis of polyethers from this compound.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds, including crown ethers and cryptands, through reactions with diamines or diols under high-dilution conditions to favor intramolecular cyclization.

Experimental Protocol: Macrocycle Synthesis with a Diamine

A general procedure for the synthesis of a [1+1] macrocycle from this compound and a primary diamine is as follows:

-

Solutions of this compound (1.0 eq.) and the diamine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) are prepared separately.

-

A weak, non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the diamine solution.

-

The two solutions are added simultaneously and slowly, using syringe pumps, to a larger volume of the refluxing solvent under vigorous stirring. This high-dilution technique minimizes intermolecular polymerization.

-

The reaction is refluxed for an extended period (24-72 hours).

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to isolate the desired macrocycle.

| Diamine | Base | Solvent | Time (h) | Yield (%) | Reference |

| Ethylenediamine | K2CO3 | Acetonitrile | 48 | 30-50 | Hypothetical |

| 1,3-Propanediamine | Et3N | THF | 72 | 25-45 | Hypothetical |

Note: Yields for macrocyclization reactions are highly dependent on the specific reactants and the efficiency of the high-dilution setup.

Signaling Pathway for Macrocyclization

Caption: Reaction pathways in the synthesis of macrocycles.

Elimination Reactions

Under strongly basic and high-temperature conditions, the bromoethoxy groups can undergo elimination reactions (E2 mechanism) to form vinyl ether functionalities. This can be a competing side reaction in nucleophilic substitution, particularly with sterically hindered bases. While often considered a side reaction, this reactivity can be exploited for the synthesis of divinyl ether monomers.

Applications in Drug Development and Materials Science

The derivatives of this compound find applications in various fields:

-

Drug Development: The synthesized macrocycles and cryptands can act as ionophores or host molecules for targeted drug delivery systems. The polyether backbones can be functionalized to create biocompatible polymers for drug encapsulation.

-

Materials Science: The polyethers derived from this monomer can exhibit liquid crystalline properties. The ability to form cross-linked polymers through the bromoethoxy groups is valuable in the development of thermosetting resins and advanced materials.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. The predictable reactivity of its bromoethoxy groups through nucleophilic substitution and, to a lesser extent, elimination reactions allows for the rational design and synthesis of a wide range of functional molecules and polymers. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this compound in their respective fields. Further investigation into the kinetics and optimization of these reactions will undoubtedly lead to the development of novel materials and therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrocycles Using 1,4-Bis(2-bromoethoxy)benzene as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic compounds are a class of molecules characterized by a large ring structure, typically containing 12 or more atoms. Their unique conformational properties and ability to bind to challenging biological targets, such as protein-protein interfaces, have made them increasingly important in drug discovery and development.[1][2] The hydroquinone diether moiety, present in macrocycles derived from 1,4-Bis(2-bromoethoxy)benzene, is a structural motif found in various biologically active compounds, suggesting potential for pharmacological activity.

This document provides detailed application notes and experimental protocols for the synthesis of novel macrocyclic compounds utilizing this compound as a versatile linker. The primary synthetic routes detailed herein are based on the Williamson ether synthesis and the formation of aza-macrocycles through nucleophilic substitution with diamines. These methods offer a straightforward and efficient approach to constructing diverse macrocyclic architectures.

Synthetic Strategies and Key Concepts

The synthesis of macrocycles using this compound as a linker primarily relies on nucleophilic substitution reactions where the bromine atoms serve as leaving groups. Two common strategies are:

-

Williamson Ether Synthesis: This method involves the reaction of this compound with a diol in the presence of a base to form a crown ether-type macrocycle with an all-oxygen donor set. This is a classic and reliable method for ether formation.[3][4]

-

Aza-macrocycle Formation: Reaction of this compound with a diamine leads to the formation of aza-crown ethers or diazacrown ethers, which are valuable for their ability to coordinate with a variety of metal ions and organic molecules.

High dilution conditions are often employed in macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Diazacrown Ether using this compound and Ethylenediamine

This protocol describes the synthesis of a simple [1+1] diazacrown ether.

Materials:

-

This compound

-

Ethylenediamine

-

Anhydrous Acetonitrile (CH₃CN)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (250 mL).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the acetonitrile and stir the suspension vigorously.

-

Addition of Reactants: In separate dropping funnels, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (50 mL) and ethylenediamine (1.0 equivalent) in anhydrous acetonitrile (50 mL).

-

Slow Addition: Add the solutions of this compound and ethylenediamine dropwise and simultaneously to the stirred suspension of potassium carbonate over a period of 8-10 hours. Maintain the reaction mixture at reflux temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and filter off the potassium carbonate.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure diazacrown ether.

Expected Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: General Procedure for the Synthesis of Macrocycles via Williamson Ether Synthesis

This protocol outlines a general method for synthesizing crown ethers using this compound and a diol.

Materials:

-

This compound

-

Diol (e.g., ethylene glycol, diethylene glycol)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Alkoxide Formation: Dissolve the diol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Linker: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over several hours under reflux.

-

Reaction Completion: Continue refluxing for 24-48 hours, monitoring the reaction by TLC.

-

Quenching: After completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Macrocycles Synthesized from this compound

| Reactant 2 | Macrocycle Type | Ring Size | Expected Yield Range (%) |

| Ethylenediamine | Diazacrown Ether | 12 | 20-40 |

| 1,3-Diaminopropane | Diazacrown Ether | 13 | 25-45 |

| Ethylene Glycol | Crown Ether | 12 | 30-50 |

| Diethylene Glycol | Crown Ether | 15 | 35-55 |

Note: Yields are highly dependent on reaction conditions, particularly the effectiveness of high dilution.

Visualization of Synthetic Workflow

Below is a generalized workflow for the synthesis of a diazacrown ether as described in Protocol 1.

References

- 1. Bis mono-aza crown ethers. The formation of intramolecular complexes with dications - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Functionalized Pillararenes using 1,4-Bis(2-bromoethoxy)benzene

Application Notes and Protocols: Synthesis of Functionalized Pillar[1]arenes using 1,4-Bis(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bromoethoxy-functionalized pillar[1]arenes through the co-cyclization of this compound and 1,4-dimethoxybenzene. The inclusion of the bromoethoxy groups serves as a valuable handle for post-synthesis modification, allowing for the introduction of various functionalities relevant to drug delivery, sensing, and other supramolecular applications.

Introduction

Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture. Their electron-rich cavity and facile functionalization make them attractive scaffolds for a wide range of applications. The introduction of reactive groups, such as bromoethoxy moieties, onto the pillararene rim is a key strategy for the development of advanced supramolecular systems. This protocol details the co-condensation reaction to produce a mixture of copillar[1]arenes with varying ratios of bromoethoxy and methoxy substituents.

Reaction Scheme

The synthesis involves a Lewis acid-catalyzed Friedel-Crafts alkylation reaction between 1,4-dimethoxybenzene, this compound, and paraformaldehyde. The use of two different monomers results in a statistical mixture of copillar[1]arenes.

References

Application Notes and Protocols for 1,4-Bis(2-bromoethoxy)benzene as a Polymeric Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-bromoethoxy)benzene is a versatile bifunctional crosslinking agent. Its structure, featuring a central phenoxy ring and two terminal bromoethoxy groups, allows for the covalent linkage of polymer chains containing nucleophilic functional groups. This crosslinking process can significantly modify the physicochemical properties of polymers, making it a valuable tool in the development of novel materials for various applications, including drug delivery, biomaterials, and specialty polymers.

The reactivity of the terminal bromine atoms in this compound allows for nucleophilic substitution reactions with polymers possessing amine, hydroxyl, or thiol functionalities. This results in the formation of a stable three-dimensional polymer network. The rigid aromatic core of the crosslinker can impart enhanced thermal stability and mechanical strength to the resulting material, while the flexible ethoxy linkages can influence the swelling behavior and chain dynamics.

These application notes provide an overview of the potential applications, reaction mechanisms, and detailed experimental protocols for utilizing this compound as a crosslinking agent.

Potential Applications

The use of this compound as a crosslinking agent can be explored in several areas:

-

Hydrogel Formation for Drug Delivery: Crosslinking of hydrophilic polymers such as chitosan, polyethyleneimine (PEI), or polyvinyl alcohol (PVA) can lead to the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and control their release profile.

-

Biomaterial Scaffolds: The formation of crosslinked networks can create porous scaffolds for tissue engineering applications, providing mechanical support for cell growth.

-

Modified Polymer Films and Membranes: Crosslinking can enhance the solvent resistance, thermal stability, and mechanical properties of polymer films and membranes used in separation processes or as coatings.

-

Thermosetting Resins: In combination with suitable monomers or prepolymers, it can contribute to the formation of rigid thermoset plastics with improved performance characteristics.

Reaction Mechanism

The primary reaction mechanism for crosslinking with this compound is nucleophilic substitution (SN2). The nucleophilic groups present on the polymer chains (e.g., primary or secondary amines, hydroxyl groups) attack the electrophilic carbon atom attached to the bromine atom, displacing the bromide ion and forming a stable covalent bond. This process occurs at both ends of the crosslinker molecule, leading to the formation of a polymer network.

For polymers containing amine groups, the reaction is an amine alkylation.[1] In the case of polymers with hydroxyl groups, a Williamson ether synthesis-type reaction occurs, typically requiring a base to deprotonate the hydroxyl groups and increase their nucleophilicity.

Caption: General reaction mechanism of polymer crosslinking.

Experimental Protocols

The following are generalized protocols for the crosslinking of polymers with amine and hydroxyl functionalities using this compound. Researchers should optimize these protocols based on the specific polymer and desired properties of the final material.

Protocol 1: Crosslinking of a Polyamine (e.g., Polyethyleneimine - PEI)

This protocol is based on analogous crosslinking of PEI with alkyl dihalides.[1]

Materials:

-

Polyethyleneimine (PEI, branched, desired molecular weight)

-

This compound

-

Dimethylformamide (DMF) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Nitrogen or Argon inlet

-

Magnetic stir plate

-

Apparatus for dialysis

-

Freeze-dryer (optional)

Procedure:

-

Polymer Dissolution: Dissolve a specific amount of PEI in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Stir until the polymer is completely dissolved.

-

Addition of Base: Add an appropriate molar equivalent of triethylamine to the polymer solution. The base acts as a scavenger for the HBr generated during the reaction.

-

Crosslinker Addition: Dissolve the desired amount of this compound in a minimal amount of DMF and add it dropwise to the polymer solution with vigorous stirring. The molar ratio of crosslinker to the repeating unit of the polymer will determine the crosslinking density.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to react for a set period (e.g., 12-24 hours). The formation of a gel may be observed depending on the polymer concentration and crosslinking density.

-

Purification:

-

If a hydrogel is formed, it can be purified by swelling in deionized water and exchanging the water several times to remove unreacted reagents and solvent.

-

If the crosslinked polymer is soluble or forms nanoparticles, purify the product by dialysis against deionized water for 2-3 days, changing the water frequently.

-